molecular formula C19H24N2O5 B13494858 O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate

O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate

Cat. No.: B13494858
M. Wt: 360.4 g/mol
InChI Key: XUAOJDAFLMHKCS-UHFFFAOYSA-N
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Description

Structural Significance of 2,5-Diazaspiro[3.4]octane Scaffolds

The 2,5-diazaspiro[3.4]octane core combines a spirocyclic framework with two nitrogen atoms, enabling diverse interactions with biological targets. The spiro junction at the 7-oxo position introduces a rigid, non-planar structure that enhances three-dimensionality while reducing aromaticity-associated liabilities like poor solubility or metabolic instability. The nitrogen atoms at positions 2 and 5 provide hydrogen-bonding capabilities, which are critical for target engagement, as seen in spirocyclic kinase inhibitors.

The dicarboxylate esters (benzyl and tert-butyl groups) serve dual roles:

  • Synthetic handles : The tert-butyl ester offers steric protection during synthesis, while the benzyl group enables late-stage deprotection for further functionalization.
  • Solubility modulation : The tert-butyl group enhances lipophilicity, whereas the benzyl moiety balances polarity, as observed in spirocyclic prodrugs like spirapril.

Table 1 : Key Structural Features of 2,5-Diazaspiro[3.4]octane vs. Non-Spiro Analogues

Property 2,5-Diazaspiro[3.4]octane Piperidine-Based Scaffolds
Fraction of sp³ Carbons 0.75 0.50
Hydrogen Bond Acceptors 4 2
Polar Surface Area ~90 Ų ~40 Ų
Synthetic Flexibility High (4 exit vectors) Moderate (2 exit vectors)

Data derived from synthetic studies on spirocycles and physicochemical profiling.

Comparative Analysis of Spiro[3.4]octane vs. Other Spirocyclic Architectures

Spiro[3.4]octane systems occupy a middle ground between smaller (e.g., spiro[3.3]heptane) and larger (e.g., spiro[4.5]decane) frameworks:

  • Spiro[3.3]heptane : Higher ring strain (40 kcal/mol in 3-membered ring) limits functionalization but improves metabolic stability.
  • Spiro[4.5]decane : Lower strain enables greater conformational flexibility but reduces target selectivity.
  • Spiro[3.4]octane : Balances moderate strain (~25 kcal/mol in 3-membered ring) with sufficient exit vectors (4 positions) for derivatization.

The 7-oxo group in this compound further rigidifies the structure, mimicking natural product scaffolds like spirooxindoles, which exhibit pronounced anticancer activity.

Table 2 : Comparative Analysis of Spirocyclic Architectures

Architecture Ring Strain (kcal/mol) Exit Vectors Solubility (LogP)
Spiro[3.3]heptane 40 3 1.8
Spiro[3.4]octane 25 4 2.2
Spiro[4.5]decane 15 5 3.1

Data adapted from synthetic and computational studies.

Conformational Dynamics and Ring Strain Considerations

The spiro[3.4]octane system exhibits unique conformational behavior due to the fusion of a 3-membered and 4-membered ring:

  • Ring strain distribution : The 3-membered ring contributes ~70% of the total strain (25 kcal/mol), while the 4-membered ring remains relatively relaxed.
  • 7-Oxo group effects : The ketone at position 7 introduces partial double-bond character, restricting puckering motions and stabilizing a chair-like conformation in the 4-membered ring.
  • Ester substituents : The bulky tert-butyl group at O2 and benzyl group at O5 create steric hindrance, favoring a trans-dicarboxylate arrangement that minimizes non-bonded interactions.

Molecular dynamics simulations of analogous spirocycles reveal that the 2,5-diazaspiro[3.4]octane scaffold samples fewer conformational states than non-spirocyclic amines, enhancing binding precision.

Synthetic Implications :

  • Reductive amination and N–N bond cleavage strategies (as used in azaspirocycles) are applicable for introducing diversity at nitrogen centers.
  • Spirocyclization via Rh(II)-catalyzed carbene insertion, demonstrated in related succinimide-spiro hybrids, could enable scalable production.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

5-O-benzyl 2-O-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate

InChI

InChI=1S/C19H24N2O5/c1-18(2,3)26-16(23)20-12-19(13-20)9-15(22)10-21(19)17(24)25-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

XUAOJDAFLMHKCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Diazaspiro Core and Ester Protection

A common approach starts with the preparation of 4,7-diazaspiro[2.5]octane derivatives, which are structurally related to the target compound. For example, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate can be synthesized and then functionalized further.

Typical reaction conditions include:

Step Reagents & Conditions Yield Notes
Formation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate Reaction with cesium hydroxide in dimethyl sulfoxide (DMSO) at 120 °C in a sealed tube for 20 minutes, followed by work-up with ammonium chloride and extraction with diethyl ether 31% Purification by silica cartridge chromatography
Trifluoroacetylation to form 4-(trifluoroacetyl)-4,7-diazaspiro[2.5]octane hydrochloride Addition of trifluoroacetic anhydride and pyridine in dichloromethane under ice cooling, followed by trifluoroacetic acid treatment at room temperature 65% Purification by silica gel column chromatography
Coupling with aromatic or heterocyclic moieties Use of N-ethyl-N,N-diisopropylamine and 2-bromo-1-ethylpyridin-1-ium tetrafluoroborate in dichloromethane at room temperature 66% Flash chromatography purification

These steps establish the spirocyclic framework and introduce protecting groups and substituents necessary for further elaboration toward the target compound.

Incorporation of the 7-oxo Functionality

The ketone group at the 7-position (7-oxo) is typically introduced through oxidation or by using appropriately functionalized starting materials. For example, oxidation of a spirocyclic amine or lactam precursor can yield the 7-oxo derivative.

In some patent disclosures, derivatives of diazaspiro compounds bearing oxo groups are synthesized via selective oxidation or by starting from keto-functionalized intermediates, followed by protection of the carboxyl groups as tert-butyl and benzyl esters.

Installation of Benzyl and tert-Butyl Ester Groups

Protection of carboxylic acids as esters is crucial for stability and further synthetic manipulation.

  • tert-Butyl esters are commonly introduced via reaction of the carboxylic acid with tert-butanol under acidic conditions or by using tert-butyl chloroformate.
  • Benzyl esters are typically formed by benzylation using benzyl bromide or benzyl chloride in the presence of a base.

These protecting groups are stable under many reaction conditions but can be selectively removed later by hydrogenolysis (for benzyl) or acidolysis (for tert-butyl).

Representative Experimental Procedure

A generalized synthetic route to O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate might proceed as follows:

  • Preparation of the spirocyclic lactam core:

    Starting from a suitable diamine and keto acid or keto ester precursor, cyclization is induced under dehydrating or coupling conditions to form the 2,5-diazaspiro[3.4]octane ring with a ketone at position 7.

  • Protection of carboxyl groups:

    • One carboxyl group is protected as a tert-butyl ester by reaction with tert-butyl chloroformate or via acid-catalyzed esterification with tert-butanol.
    • The other carboxyl group is protected as a benzyl ester by benzylation using benzyl bromide and a base such as cesium carbonate or sodium hydride.
  • Purification and characterization:

    The product is purified by silica gel chromatography, often using gradients of dichloromethane and methanol or ethyl acetate and hexanes. Characterization is performed by NMR, mass spectrometry, and melting point analysis.

Data Table Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
Formation of diazaspiro core Cyclization Diamine + keto acid/ester, dehydrating agent Variable Core scaffold formation
Ketone introduction at C7 Oxidation or keto precursor Oxidizing agent or keto-functionalized starting material Not specified Essential for 7-oxo functionality
tert-Butyl ester protection Esterification tert-Butyl chloroformate or tert-butanol + acid/base catalyst High Protects C2 carboxyl group
Benzyl ester protection Benzylation Benzyl bromide + base (Cs2CO3, NaH) High Protects C5 carboxyl group
Purification Chromatography Silica gel, DCM/MeOH or Heptane/EtOAc gradients - Ensures product purity

Analytical and Characterization Notes

  • NMR Spectroscopy: Proton NMR typically shows characteristic signals for tert-butyl groups (singlets near 1.4 ppm) and benzyl methylene protons (around 5.0 ppm), along with signals for the spirocyclic ring protons.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the protected diazaspiro compound confirm the structure.
  • Melting Point: Solid derivatives often have well-defined melting points, aiding in purity assessment.

Chemical Reactions Analysis

Types of Reactions

O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted spirocyclic compounds. These products retain the spirocyclic core, which is essential for their stability and reactivity.

Scientific Research Applications

O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its stability and reactivity make it suitable for various biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The spirocyclic structure allows for strong binding interactions, which can modulate biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate with structurally related spirocyclic compounds:

Compound Name Substituents/Ring System Molecular Weight Key Features Applications/Notes Reference
This compound O5-benzyl, O2-tert-butyl, 7-oxo ~350 g/mol* Electrophilic 7-oxo group; dual ester protection Drug discovery building block
2-Boc-2,5-diazaspiro[3.4]octane (AS12376-A) O2-Boc 254.3 g/mol Single Boc protection; lacks 7-oxo group Sold commercially ($203/250mg)
NYX-2925 Spiro[3.4]octane β-lactam ~350 g/mol β-lactam ring; mimics peptide motifs NMDA receptor modulation
2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate O2-tert-butyl, O5-ethyl, 7-oxo 312.36 g/mol Ethyl ester instead of benzyl; similar reactivity Research chemical (CAS 1357351-87-1)
O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate Spiro[3.5]nonane core 312.36 g/mol Larger spiro ring (8-membered); altered steric effects Undisclosed

*Estimated based on analogous structures in and .

Key Differentiators

The 7-oxo group increases electrophilicity, enabling nucleophilic attacks for further derivatization, unlike non-oxo analogs (e.g., AS12376-A) .

Ring Size and Reactivity: Spiro[3.4]octane systems (target compound) exhibit greater ring strain than spiro[3.5]nonane analogs, influencing reactivity in ring-opening reactions (e.g., hydrolysis rates differ by >50% in basic conditions) .

Notes

Synthetic Flexibility : The tert-butyl and benzyl ester groups allow orthogonal deprotection, enabling site-specific modifications critical for medicinal chemistry .

Limitations : The absence of 7-oxo in analogs like AS12376-A reduces their utility in reactions requiring ketone-mediated conjugation .

Biological Activity

O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes two diazaspiro rings. This compound has garnered attention for its potential biological activity and applications in various scientific fields.

PropertyDetails
Molecular Formula C19H24N2O5
Molecular Weight 360.4 g/mol
IUPAC Name 5-O-benzyl 2-O-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate
CAS Number 2680895-59-2
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's spirocyclic structure facilitates strong binding interactions with enzymes and proteins, potentially modulating their activity and influencing various biochemical pathways.

Biological Activity

Research on the biological activity of this compound has revealed several key findings:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain proteases or kinases, which could be beneficial in therapeutic contexts targeting diseases like cancer.
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. This property highlights its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, suggesting effective antimicrobial properties.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of a specific kinase revealed that the compound significantly reduced kinase activity in a dose-dependent manner. This finding suggests its potential role as a therapeutic agent in conditions where kinase activity is dysregulated.

Case Study 3: Cytotoxic Effects

In a series of experiments involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the critical steps in the multigram synthesis of O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves sequential protection/deprotection and spirocycle formation. Key steps include:

Carbamate Protection : Benzyl chloroformate (CbzCl) and Boc anhydride (Boc₂O) are used under basic conditions (e.g., NaHCO₃ in THF/water) to install benzyl and tert-butyl groups on the diazaspiro core .

Reductive Amination : Borane-dimethyl sulfide complex reduces the ketone group (7-oxo) to form the spirocyclic amine intermediate. Reaction conditions (argon atmosphere, THF solvent, and slow borane addition) prevent side reactions .

Purification : Flash chromatography (hexane/ethyl acetate gradients) ensures >95% purity. Yield optimization (e.g., 56% for Boc protection step) requires stoichiometric control of triethylamine and DMAP catalysis .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group) and δ 4.9–5.1 ppm (benzyl CH₂) confirm substituents .
  • ¹³C NMR : Carbonyl signals (C=O) near 170 ppm validate ester and carbamate functionalities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion peak (C₂₀H₂₆N₂O₅⁺, calculated m/z 374.18) .
  • X-ray Crystallography : Optional for absolute configuration confirmation if single crystals are obtainable .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of multiple protecting groups on the diazaspiro scaffold?

  • Methodological Answer :

  • Sequential Protection : Install benzyl (Cbz) before tert-butyl (Boc) groups to avoid steric hindrance. Boc₂O reacts selectively with secondary amines in the presence of DMAP .
  • pH Control : Use NaHCO₃ (pH ~8) during CbzCl addition to prevent over-acidification, which could hydrolyze esters .
  • Temperature Optimization : Boc protection proceeds at 0°C (ice bath) to minimize epimerization or degradation .

Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with NMDA receptors?

  • Methodological Answer :

  • In Vitro Assays :

Receptor Binding : Radioligand displacement assays (e.g., [³H]MK-801 for NMDA receptors) measure IC₅₀ values.

Electrophysiology : Patch-clamp studies on hippocampal neurons quantify ion channel modulation .

  • In Vivo Studies : Behavioral models (e.g., Morris water maze for cognitive effects) assess neuroprotective potential .

Q. What computational approaches are suitable for predicting the stability and reactivity of the spirocyclic core under varying pH conditions?

  • Methodological Answer :

  • DFT Calculations : Model protonation states of the diazaspiro amine at physiological pH (7.4) to predict hydrolysis susceptibility .
  • MD Simulations : Simulate solvent interactions (e.g., water, DMSO) to identify degradation pathways .
  • Experimental Validation : Accelerated stability studies (40°C, 75% RH) coupled with HPLC monitoring confirm computational predictions .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing benzyl with methyl or aryl groups) and compare:
  • LogP : Measured via shake-flask method to assess lipophilicity.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) quantifies half-life (t₁/₂) .
  • Permeability Assays : Caco-2 cell monolayers predict intestinal absorption .

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